molecular formula C8H8F2O B055315 2,3-Difluoroethoxybenzene CAS No. 121219-07-6

2,3-Difluoroethoxybenzene

Cat. No.: B055315
CAS No.: 121219-07-6
M. Wt: 158.14 g/mol
InChI Key: AVOGLGBKOFOSBN-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-Difluorobenzene is an organic compound with the molecular formula C8H8F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,3-Difluorobenzene can be synthesized through the reaction of 2,3-difluorophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like 2-butanone under reflux conditions for several hours. The product is then purified through distillation .

Industrial Production Methods: While specific industrial production methods for 1-Ethoxy-2,3-Difluorobenzene are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,3-Difluorobenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic benzene ring. It can also participate in nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reactions typically occur under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of 1-Ethoxy-2,3-Difluorobenzene.

    Nucleophilic Aromatic Substitution: Products include methoxy or tert-butoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-2,3-Difluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,3-Difluorobenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of fluorine atoms influences the electron density of the benzene ring, making it more reactive towards certain types of reactions. The ethoxy group also affects the reactivity and orientation of substitution reactions.

Comparison with Similar Compounds

  • 1-Ethoxy-2,4-Difluorobenzene
  • 1-Ethoxy-2,5-Difluorobenzene
  • 1-Ethoxy-2,6-Difluorobenzene

Comparison: 1-Ethoxy-2,3-Difluorobenzene is unique due to the specific positions of the fluorine atoms, which influence its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis and research.

Properties

IUPAC Name

1-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGLGBKOFOSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382357
Record name 1-Ethoxy-2,3-Difluorobenzene
Source EPA DSSTox
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Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-07-6
Record name 1-Ethoxy-2,3-difluorobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=121219-07-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2,3-difluorobenzene
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Record name 1-Ethoxy-2,3-Difluorobenzene
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Record name 1-ethoxy-2,3-difluorobenzene
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Record name Benzene, 1-ethoxy-2,3-difluoro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,3-difluorophenol 21a (2.04 g, 14.5 mmol) in acetone (50 mL) were added methyl iodide (1.62 mL, 9.98 mmol) and potassium carbonate (3.18 g, 23.06 mmol) in turn at room temperature. The mixture was warmed up to 70° C. and stirred for 3 hours, and then filtered. To the mixture was added ethyl acetate (40 mL). The resulting mixture was washed with water (40 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound 23b as yellow oil (2.42g, 100%). This material was not further purified. The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ (ppm): 7.01-6.95 (m, 1H), 6.80-6.72 (m, 2H), 4.14 (q, 2H), 1.48 (t, 3H).
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2.04 g
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1.62 mL
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3.18 g
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50 mL
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100%

Synthesis routes and methods III

Procedure details

2,3-difluorophenol 3a (4 g, 30.7 mmol) was dissolved in 60 mL acetone, followed by addition of potassium carbonate (6.36 g, 46.1 mmol) and ethyl iodide (3.19 mL, 39.9 mmol). The reaction mixture was stirred for 5 hours at 70° C. Thereafter, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure. The resulting residue was dissolved in 100 mL ethyl acetate, and washed with water (100 mL) and saturated sodium chloride solution (100 mL), and the organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound 1-ethoxy-2,3-difluoro-benzene 3b (4.82 g, yellow grease), yield: 99.4%. 1H NMR (400 MHz, CDCl3): δ 6.95-6.89 (m, 1H), 6.78-6.71 (m, 1H), 4.12 (q, 2H), 1.45 (t, 3H).
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4 g
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60 mL
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6.36 g
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3.19 mL
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Synthesis routes and methods IV

Procedure details

Sodium hydroxide (75.9 g) was added to a water (400 ml) solution of 2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (TBAB) (24.2 g), and the mixture was heated with stirring at 80° C. for 6 hours under an atmosphere of nitrogen. After the completion of the reaction, the reaction mixture was extracted with heptane, and the organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave a black oil. The oil was purified by distillation to give 1-ethoxy-2,3-difluorobenzene (T-1) as a colorless oil (230.0 g) in 97% yield.
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75.9 g
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195 g
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196.2 g
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24.2 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2,3-Difluoroethoxybenzene in current research?

A: this compound (also known as 1-Ethoxy-2,3-difluorobenzene) serves as a key building block in the synthesis of various compounds, particularly those relevant to liquid crystal technology [, ] and as a component in electrolyte solutions for lithium metal batteries [].

Q2: Can you describe a successful synthesis pathway for this compound and highlight key reaction parameters?

A: One effective method involves the bromination of this compound using bromine with reduced iron powder as a catalyst []. This reaction is highly sensitive to temperature, requiring a controlled range of -2°C to -8°C for optimal yield (93%). The molar ratio of bromine to reduced iron powder is also crucial, with 1.04 mol of bromine and 0.0175 mol of reduced iron powder yielding the best results [].

Q3: How does this compound contribute to improved performance in lithium metal batteries?

A: Research indicates that this compound functions as an "ultrastrong coordinated cosolvation diluent" in lithium metal battery electrolytes []. It achieves this by modifying the solvation structure within the electrolyte, promoting the formation of a Li2O-dominated solid electrolyte interphase (SEI) []. This type of SEI is superior to the conventional LiF-dominated SEI due to the lower diffusion barrier of Li+ in Li2O, leading to improved Coulombic efficiency, stability, and lifespan of the battery [].

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